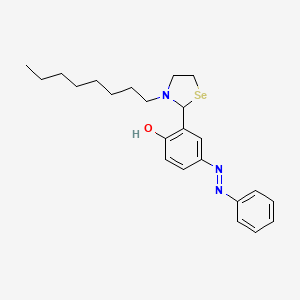
2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a selenazolidine ring, a phenylhydrazine moiety, and a cyclohexadienone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Selenazolidine Ring: This could involve the reaction of an octylamine with a selenoamide under specific conditions to form the selenazolidine ring.
Introduction of the Phenylhydrazine Moiety: This step might involve the reaction of the selenazolidine intermediate with phenylhydrazine under acidic or basic conditions.
Cyclohexadienone Core Formation: The final step could involve the cyclization of the intermediate to form the cyclohexadienone core, possibly through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions could lead to the formation of selenide or hydrazine derivatives.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylhydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents might be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield selenoxide derivatives, while reduction could produce selenide or hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. The presence of the selenazolidine ring and phenylhydrazine moiety might confer interesting pharmacological properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its unique structure
Eigenschaften
CAS-Nummer |
65709-96-8 |
|---|---|
Molekularformel |
C23H31N3OSe |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-(3-octyl-1,3-selenazolidin-2-yl)-4-phenyldiazenylphenol |
InChI |
InChI=1S/C23H31N3OSe/c1-2-3-4-5-6-10-15-26-16-17-28-23(26)21-18-20(13-14-22(21)27)25-24-19-11-8-7-9-12-19/h7-9,11-14,18,23,27H,2-6,10,15-17H2,1H3 |
InChI-Schlüssel |
WSWRNSMIKFSPLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CC[Se]C1C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
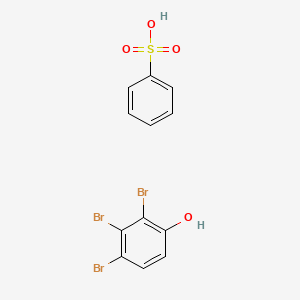
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
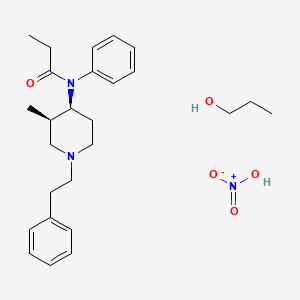
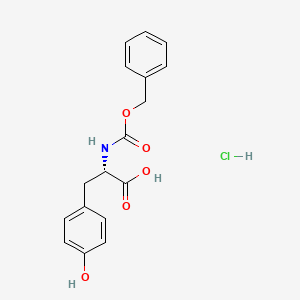
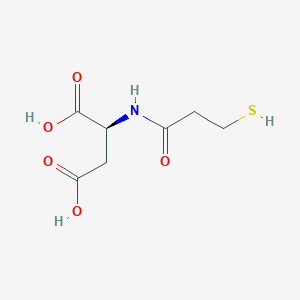
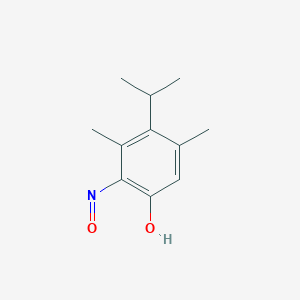
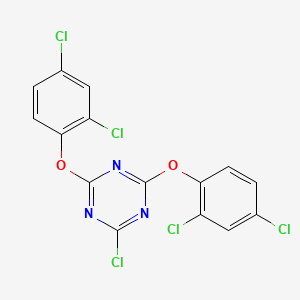
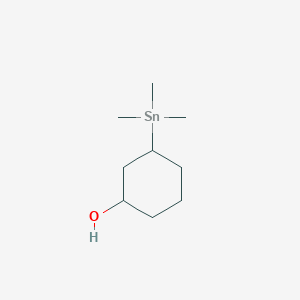
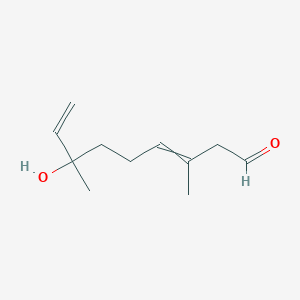

![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)
